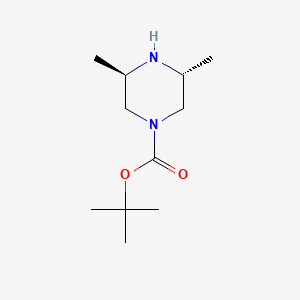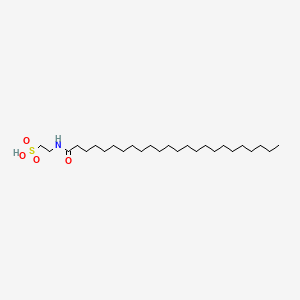
N-Lignoceroyl Taurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Lignoceroyl Taurine is one of several novel taurine-conjugated fatty acids discovered during mass spectrometry lipidomic analysis of brain and spinal cord material from mice . This compound is a conjugate of taurine and lignoceric acid, and it has been identified as a substrate of fatty acid amide hydrolase (FAAH), although it is hydrolyzed much more slowly compared to other substrates .
Mechanism of Action
Target of Action
N-Lignoceroyl Taurine is a novel taurine-conjugated fatty acid discovered during mass spectrometry lipidomic analysis of brain and spinal cord material from mice . It primarily targets the Transient Receptor Potential (TRP) calcium channel family , specifically the TRPV1 and TRPV4 channels . These channels play a crucial role in maintaining cellular homeostasis and mediating various physiological processes.
Mode of Action
This compound interacts with its targets, the TRPV1 and TRPV4 channels, by activating them . This activation leads to an influx of calcium ions into the cell, which can trigger various downstream cellular processes.
Biochemical Pathways
The activation of TRPV1 and TRPV4 channels by this compound can influence several biochemical pathways. For instance, it can affect the regulation of intracellular calcium levels, which is a critical factor in numerous cellular functions, including cell signaling, neurotransmission, muscle contraction, and maintaining cell viability .
Pharmacokinetics
It is hydrolyzed 2,000 times more slowly than oleoyl ethanolamide by faah , which may impact its bioavailability.
Result of Action
The activation of TRPV1 and TRPV4 channels by this compound can lead to various molecular and cellular effects. The influx of calcium ions into the cell can trigger a cascade of cellular events, potentially influencing cell signaling pathways and other cellular functions .
Biochemical Analysis
Biochemical Properties
N-Lignoceroyl Taurine interacts with FAAH, an enzyme involved in the breakdown of endocannabinoids . The interaction between this compound and FAAH is of a substrate-enzyme nature, where FAAH hydrolyzes this compound .
Cellular Effects
It also protects noradrenergic locus coeruleus neurons in a mouse Parkinson’s disease model by inhibiting microglial M1 polarization .
Molecular Mechanism
It is known that this compound is a substrate of FAAH, an enzyme that breaks down endocannabinoids . This compound is hydrolyzed by FAAH, albeit at a much slower rate than other substrates such as oleoyl ethanolamide .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is hydrolyzed by FAAH at a slower rate than other substrates .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models have not been reported. Taurine supplementation has been shown to prevent the development of hypertension in several animal models .
Metabolic Pathways
This compound is involved in the endogenous taurine metabolism pathway, where it is a substrate for FAAH . This suggests that this compound may play a role in the metabolism of endocannabinoids.
Transport and Distribution
Given its role as a substrate for FAAH, it is likely that it is transported to sites where FAAH is present .
Subcellular Localization
Given its interaction with FAAH, it is likely localized in areas where FAAH is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Lignoceroyl Taurine can be synthesized through the conjugation of taurine with lignoceric acid. The reaction typically involves the activation of the carboxyl group of lignoceric acid, followed by its coupling with the amino group of taurine. Common reagents used for this activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as purification steps such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the fatty acid chain.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid group of taurine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides
Major Products Formed:
Oxidation: Oxidized derivatives of the fatty acid chain
Reduction: Reduced derivatives of the fatty acid chain
Substitution: Alkylated derivatives of taurine
Scientific Research Applications
N-Lignoceroyl Taurine has several scientific research applications:
Comparison with Similar Compounds
- N-Arachidonoyl Taurine
- N-Oleoyl Taurine
- N-Stearoyl Taurine
Comparison: N-Lignoceroyl Taurine is unique among taurine-conjugated fatty acids due to its long lignoceric acid chain. This structural feature may contribute to its distinct biological activity and slower hydrolysis by FAAH compared to other N-acyl taurines . Additionally, its ability to activate TRP channels sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(tetracosanoylamino)ethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h2-25H2,1H3,(H,27,28)(H,29,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCFSFYOVZMRHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703035 |
Source


|
| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807370-75-8 |
Source


|
| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of N-Lignoceroyl Taurine being associated with ANGPTL4/8 specifically after exercise training, and not at baseline?
A1: The study found that this compound was significantly associated with ANGPTL4/8 only after 20 weeks of exercise training, suggesting a potential role of this metabolite in the body's response to exercise. [] This observation implies that exercise training might induce changes in metabolic pathways that involve both ANGPTL4/8 and this compound. Further research is needed to elucidate the specific mechanisms underlying this association and its implications for exercise physiology and potential therapeutic targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)


![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide](/img/structure/B566112.png)
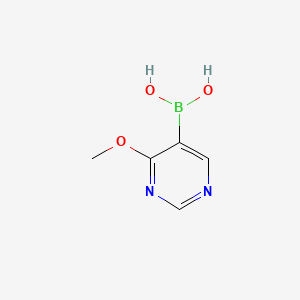
![1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt](/img/structure/B566115.png)
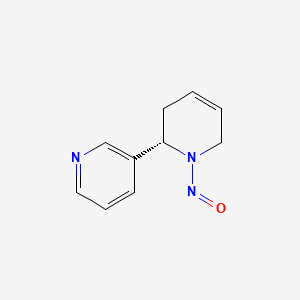
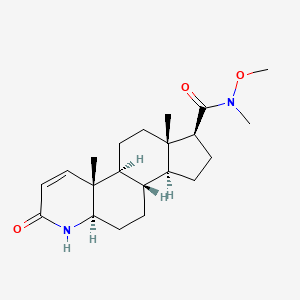
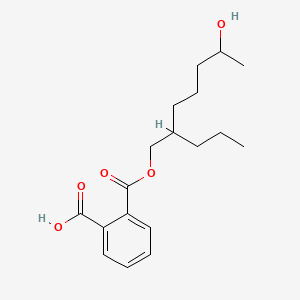

![(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)
